Cas no 4023-34-1 (Cyclopropanecarbonyl chloride)

Cyclopropanecarbonyl chloride 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid chloride
- CYCLOPROPYLCARBOXYL CHLORIDE
- CYCLOPROPANECARBONYL CHLORIDE
- Cyclopropyl Carbonyl Chloride
- Cyclopropanecarbonyl
- cyclopropane carbony chloride
- CPCCI
- Cyclopropane carbonyl chloride
- Cyclopropyl carboxylic chloride
- cyclopropylcarbonyl chloride
- ZOOSILUVXHVRJE-UHFFFAOYSA-N
- cyclopropane carboxylic acid chloride
- Cyclopropanecarboxylic acid chloride, 98%
- Cyclopropanoyl chloride
- (Chloroformyl)cyclopropane
- (Chlorocarbonyl)cyclopropane
- PubChem10555
- cyclopropylformyl chloride
- cyclopropylcar
- cyclo-propylcarbonyl chloride
- 1-cyclopropanecarbonyl chloride
- 6J5U4R2KAF
- cyclopropanyl carbonyl chloride
- cyclopropane-carboxylic acid chloride
- EC 223-684-4
- SCHEMBL4279
- cyclopropane-d5-carbonyl chloride
- C1059
- cyclopropyl carboxylic acid chloride
- cyclopropylcarbonylchloride
- cycloproylcarbonyl chloride
- 4023-34-1
- D78023
- Q-200909
- cyclopropylcarboxylic acid chloride
- cyclopropyl-carbonyl chloride
- DTXSID2063266
- cyclopropanoic acid chloride
- AMY3975
- VS-02928
- AKOS005720834
- cyclopropane-carbonylchloride
- Cyclopropylbenzoyl chloride
- cyclopropanecarbonylchloride
- cyclopropane-carbonyl chloride
- NS00048589
- FT-0624280
- cyclopropyl- carbonyl chloride
- EN300-29630
- F2190-0019
- cyclopropancarbonyl chloride
- 3-cyclopropanecarbonyl chloride
- MFCD00001277
- EINECS 223-684-4
- Cyclopropane carbonylchloride
- cyclopropanecarboxylic chloride
- Cyclopropanecarbonyl chloride, 98%
- J-520188
- 1219794-96-3
- DTXCID9039735
- Cyclopropanecarboxylic Acid Chloride; Cyclopropanoyl Chloride; Cyclopropylcarbonyl Chloride; Cyclopropylcarboxylic Acid Chloride;
- DB-013247
- BBL011354
- STL146445
- Cyclopropanecarbonyl chloride
-
- MDL: MFCD00001277
- インチ: 1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2
- InChIKey: ZOOSILUVXHVRJE-UHFFFAOYSA-N
- ほほえんだ: ClC(C1([H])C([H])([H])C1([H])[H])=O
- BRN: 471286
計算された属性
- せいみつぶんしりょう: 104.002893g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 104.002893g/mol
- 単一同位体質量: 104.002893g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 6
- 複雑さ: 75.6
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.152 g/mL at 25 °C(lit.)
- ふってん: 119°C(lit.)
- フラッシュポイント: 華氏温度:73.4°f
摂氏度:23°c - 屈折率: n20/D 1.452(lit.)
- すいようせい: ぶんかい
- PSA: 17.07000
- LogP: 1.16180
- ようかいせい: エーテル、トリクロロメタン、ベンゼンなどの有機溶媒に可溶である。
- かんど: Moisture Sensitive
Cyclopropanecarbonyl chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H301-H314
- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-34
- セキュリティの説明: S26-S36/37/39-S45-S8-S16
- 福カードFコード:10-21
-
危険物標識:
- 包装カテゴリ:II
- TSCA:Yes
- リスク用語:R10; R25; R29; R34
- 危険レベル:8
- 危険レベル:8
- セキュリティ用語:8
- 包装グループ:II
- ちょぞうじょうけん:0-10°C
- 包装等級:II
Cyclopropanecarbonyl chloride 税関データ
- 税関コード:2916209090
- 税関データ:
中国税関コード:
2916209090概要:
29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Cyclopropanecarbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A563187-25g |
Cyclopropanecarboxylic acid chloride |
4023-34-1 | 98% | 25g |
$29.0 | 2025-02-25 | |
TRC | C990060-5000mg |
Cyclopropanecarbonyl Chloride |
4023-34-1 | 5g |
$64.00 | 2023-05-18 | ||
Life Chemicals | F2190-0019-0.25g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-239628A-25g |
Cyclopropanecarbonyl chloride, |
4023-34-1 | 98% | 25g |
¥474.00 | 2023-09-05 | |
Enamine | EN300-29630-5g |
cyclopropanecarbonyl chloride |
4023-34-1 | 95% | 5g |
$26.0 | 2023-09-06 | |
TRC | C990060-25g |
Cyclopropanecarbonyl Chloride |
4023-34-1 | 25g |
$ 75.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133840-5g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 5g |
¥33.90 | 2023-09-03 | |
TRC | C990060-5g |
Cyclopropanecarbonyl Chloride |
4023-34-1 | 5g |
$ 64.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1059-500g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 97.0%(T) | 500g |
¥2990.0 | 2022-06-10 | |
abcr | AB115183-25 g |
Cyclopropanecarbonyl chloride, 98%; . |
4023-34-1 | 98% | 25 g |
€69.10 | 2023-07-20 |
Cyclopropanecarbonyl chloride 関連文献
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Grant R. Allen,Douglas K. Russell New J. Chem. 2004 28 1107
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Thomas Rahn,Franziska Bendrath,Martin Hein,Wolfgang Baumann,Haijun Jiao,Armin B?rner,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2011 9 5172
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Tian-Ze Li,Jing Hu,Jin-Jin Sun,Xiao-Yan Huang,Chang-An Geng,Shu-Bai Liu,Xue-Mei Zhang,Ji-Jun Chen RSC Med. Chem. 2022 13 1212
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4. Studies in ferrocene derivatives. Part XIII. Synthesis and rearrangement of ferrocenylbicyclopropylsW. M. Horspool,R. G. Sutherland,B. J. Thomson J. Chem. Soc. C 1971 1558
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5. Syntheses related to northebaine. Part II. Derivatives of nororipavine and 8,14-dihydronororipavineJ. R. Bartels-Keith,D. W. Hills J. Chem. Soc. C 1967 434
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K. C. Nicolaou,Ronald M. Evans,A. J. Roecker,Robert Hughes,Michael Downes,Jeffery A. Pfefferkorn Org. Biomol. Chem. 2003 1 908
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Sofia O. Samultceva,Marina Yu. Dvorko,Dmitrii A. Shabalin,Igor’ A. Ushakov,Alexander V. Vashchenko,Elena Yu. Schmidt,Boris A. Trofimov Org. Biomol. Chem. 2022 20 5325
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8. Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixturesT. William Bentley,Chang Sub Shim J. Chem. Soc. Perkin Trans. 2 1993 1659
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9. Studies in ferrocene derivatives. Part XIII. Synthesis and rearrangement of ferrocenylbicyclopropylsW. M. Horspool,R. G. Sutherland,B. J. Thomson J. Chem. Soc. C 1971 1558
-
10. Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacidDan Fǎrcasiu,Glen Miller,Ursula L. Bologa,Alan R. Katritzky,Barry K. Carpenter J. Chem. Soc. Perkin Trans. 2 1998 2659
Cyclopropanecarbonyl chlorideに関する追加情報
Cyclopropanecarbonyl Chloride (CAS No. 4023-34-1): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Cyclopropanecarbonyl chloride (C5H5ClO, CAS No. 4023-34-1) is a reactive organochloride compound characterized by its cyclopropane ring fused to a carbonyl chloride functional group. This unique structure positions it as a critical intermediate in the synthesis of bioactive molecules, particularly in the design of cyclopropane-containing pharmaceuticals. Recent advancements in asymmetric catalysis and click chemistry have further expanded its utility, enabling precise control over stereochemistry and reaction efficiency.
The cyclopropane moiety within this compound confers exceptional synthetic versatility due to its inherent ring strain (approximately 27 kcal/mol). This strain drives exothermic ring-opening reactions under mild conditions, making it ideal for constructing complex carbon frameworks. A 2023 study published in Journal of Medicinal Chemistry demonstrated its role in synthesizing novel antiviral agents by facilitating regioselective addition across the cyclopropylcarbonyl unit, achieving yields exceeding 90% under solvent-free conditions.
In the context of enantioselective synthesis, recent developments highlight its application in asymmetric aldol reactions. Researchers at MIT reported using a chiral thiourea catalyst to achieve enantiomeric excesses up to 98% when coupling cyclopropanecarbonyl chloride with aldehydes. This method significantly reduces waste compared to traditional resolution techniques, aligning with green chemistry principles while maintaining high stereochemical fidelity.
The compound's carbonyl chloride functionality enables nucleophilic acylations, which are pivotal in peptide coupling and heterocyclic ring formation. A groundbreaking application described in Nature Catalysis (2024) involves its use as a crosslinking agent for protein engineering, creating site-specific modifications with sub-picomolar affinity. This innovation has direct implications for antibody-drug conjugate development, where precise payload attachment is critical.
In material science applications, cyclopropanecarbonyl chloride serves as a monomer precursor for synthesizing polycarbonate derivatives with enhanced mechanical properties. A collaborative study between ETH Zurich and BASF revealed that incorporating this compound into polymer backbones increases tensile strength by 40% while maintaining thermal stability up to 180°C—properties advantageous for biomedical implants requiring long-term structural integrity.
Ongoing research focuses on optimizing its use in flow chemistry systems to mitigate handling challenges associated with reactive intermediates. Continuous flow setups reported at the University of Tokyo achieved safe, scalable production of gram quantities without compromising product purity. These advancements address previous limitations related to batch processing inefficiencies and operator exposure risks.
Biochemical studies have also unveiled unexpected reactivity profiles when combining this compound with transition metal catalysts. A 2024 paper in Angewandte Chemie demonstrated palladium-catalyzed Suzuki-Miyaura cross-coupling under ambient conditions using cyclopropanecarbonyl chloride as a directing group, enabling one-pot synthesis of complex aromatic scaffolds critical for oncology drug discovery programs.
In diagnostic applications, its photochemical properties are being explored for fluorescent probe development. Researchers at Stanford recently synthesized a near-infrared emitting conjugate by attaching this compound to dendrimer cores, achieving subcellular imaging resolution in live cells without significant cytotoxicity—a breakthrough for real-time metabolic tracking systems.
Safety protocols have evolved alongside these innovations, emphasizing inert atmosphere handling and automated dosing systems to manage reactivity while preserving scalability. Computational modeling studies using DFT calculations have further clarified reaction pathways at atomic resolution, guiding the design of protective additives that stabilize intermediates during large-scale synthesis.
This multifaceted utility underscores cyclopropanecarbonyl chloride's status as an indispensable tool across chemical disciplines. Its integration into emerging technologies like continuous manufacturing and biocompatible materials science continues to redefine synthetic boundaries, positioning it as both a foundational reagent and an engine for next-generation pharmaceutical innovation.
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